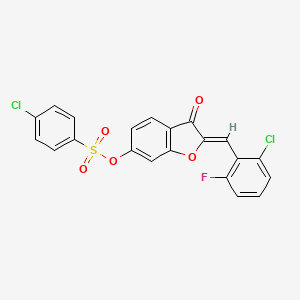![molecular formula C13H8Cl2N6O B12205215 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12205215.png)
2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of pyridine derivatives followed by the introduction of the tetrazole group through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can help in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic certain biological functionalities, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloropyridine-4-carboxamide: Lacks the tetrazole group, which may result in different biological activities and chemical properties.
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide: Lacks the chlorine substituents, potentially affecting its reactivity and interactions.
Uniqueness
2,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is unique due to the presence of both chlorine atoms and the tetrazole moiety, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8Cl2N6O |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
2,6-dichloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8Cl2N6O/c14-11-4-8(5-12(15)18-11)13(22)17-9-2-1-3-10(6-9)21-7-16-19-20-21/h1-7H,(H,17,22) |
InChI Key |
TZYVNIUJBZEVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC(=NC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-3-[(pyridin-2-ylsulfanyl)methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazol-5-ol](/img/structure/B12205143.png)
![(2-Pyridylmethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B12205147.png)
![5-Tert-butyl-2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12205148.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12205155.png)

![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12205165.png)
![5-fluoro-3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12205170.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B12205173.png)
![N-(4-acetylphenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide](/img/structure/B12205181.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B12205185.png)
![2-Methyl-5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12205197.png)
![N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B12205208.png)
![N-[3-(dimethylamino)propyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12205210.png)
